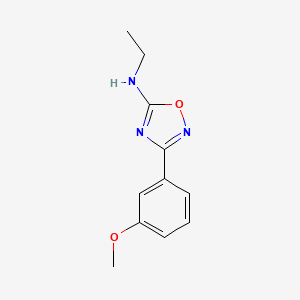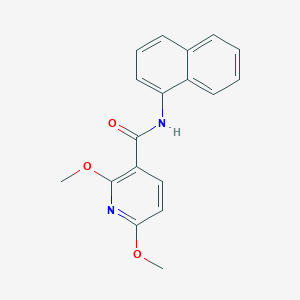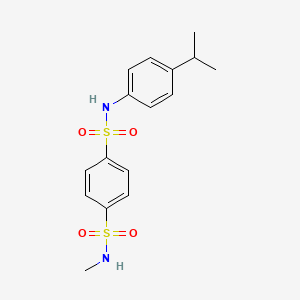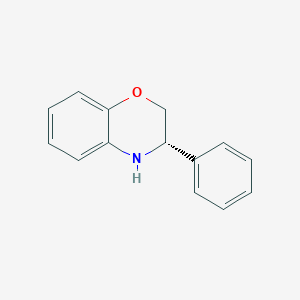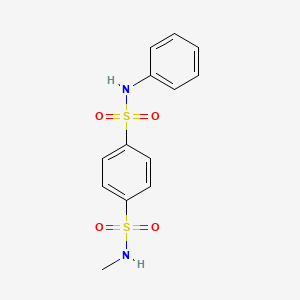![molecular formula C18H22N4O3 B7561434 methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561434.png)
methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-1-{4-[(cyclohexylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as MK-2206 and is a potent inhibitor of the protein kinase Akt.
Wirkmechanismus
MK-2206 inhibits Akt activity by binding to the PH domain of Akt, preventing its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways involved in cell survival and proliferation, ultimately resulting in cell death.
Biochemical and Physiological Effects:
MK-2206 has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. This compound also inhibits tumor growth and metastasis in preclinical models. In addition, MK-2206 has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MK-2206 in lab experiments is its specificity for Akt inhibition, which allows for the study of Akt signaling pathways in cancer cells. However, one limitation is that MK-2206 may not be effective in all types of cancer, and its efficacy may be affected by the presence of other mutations or alterations in cancer cells.
Zukünftige Richtungen
There are several potential future directions for the use of MK-2206 in cancer treatment. One direction is the development of combination therapies that incorporate MK-2206 with other cancer treatments to enhance efficacy. Another direction is the investigation of the role of Akt signaling in other diseases, such as diabetes and neurodegenerative diseases. Finally, the development of new Akt inhibitors with improved efficacy and specificity may also be a future direction for research.
Synthesemethoden
The synthesis of MK-2206 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with cyclohexylamine to form 4-(cyclohexylamino)-3-nitrobenzoic acid. This intermediate is then reacted with hydrazine hydrate to form 5-amino-1-(4-cyclohexylamino-3-nitrophenyl)-1H-pyrazole-4-carboxylic acid. Finally, this compound is treated with methyl iodide to form MK-2206.
Wissenschaftliche Forschungsanwendungen
MK-2206 has been extensively studied for its potential applications in cancer treatment. Akt is a protein kinase that is involved in cell survival, proliferation, and metabolism, and is often overexpressed in cancer cells. MK-2206 inhibits Akt activity, leading to cell death in cancer cells. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer, including breast, prostate, and ovarian cancer.
Eigenschaften
IUPAC Name |
methyl 5-amino-1-[4-(cyclohexylcarbamoyl)phenyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-25-18(24)15-11-20-22(16(15)19)14-9-7-12(8-10-14)17(23)21-13-5-3-2-4-6-13/h7-11,13H,2-6,19H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQRBHUFXNNVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(=O)NC3CCCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561366.png)
![5-[[5-(3-fluorophenyl)tetrazol-2-yl]methyl]-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B7561386.png)
![1-acetyl-6-{[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)piperidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7561388.png)

![(E)-N-[3-[(2-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B7561416.png)
![3-(4-chlorophenyl)-N-[2-(4-methylphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7561423.png)

![methyl 5-amino-1-{4-[(5,6,7,8-tetrahydronaphthalen-1-ylamino)carbonyl]phenyl}-1H-pyrazole-4-carboxylate](/img/structure/B7561432.png)
